6-chloro-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of a series of compounds including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, highlighting the key role of ethyl 2-oxo2H-chromene-3-carboxylate as an intermediate. This research also explored their biological activities, such as antibacterial effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, showcasing the potential pharmaceutical applications of these compounds in fighting infections (Ramaganesh, Bodke, & Venkatesh, 2010).
Crystal Structural Analysis
Another aspect of research on similar compounds, specifically N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, focuses on their crystal structures. These studies reveal the compounds’ planarity and anti conformations, contributing to our understanding of their structural properties and potential interactions in biological systems (Gomes, Low, Cagide, & Borges, 2015).
Chemosensor Development
The development of chemosensors based on coumarin fluorophores, such as N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, demonstrates another significant application. These chemosensors show "on-off-on" fluorescence responses toward Cu2+ and H2PO4−, offering a promising tool for the selective detection of these ions in various environmental and biological contexts (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Antibacterial and Antimicrobial Activities
Compounds derived from chromone-3-carboxamides, including those synthesized through reactions with cyanothioacetamide, exhibit remarkable antibacterial and antimicrobial properties. This suggests potential applications in developing new antibiotics or antimicrobial agents, further emphasizing the importance of these compounds in medical and pharmaceutical research (Kornev, Tishin, & Sosnovskikh, 2019).
Mechanism of Action
properties
IUPAC Name |
6-chloro-N-(4-ethylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-11-3-6-14(7-4-11)20-17(21)15-10-12-9-13(19)5-8-16(12)23-18(15)22/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUFYRIENPVSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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